molecular formula C10H10O B1583184 Indan-5-carbaldehyde CAS No. 30084-91-4

Indan-5-carbaldehyde

Cat. No. B1583184
CAS RN: 30084-91-4
M. Wt: 146.19 g/mol
InChI Key: YNGGRNROMJXLCP-UHFFFAOYSA-N
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Patent
US07074934B2

Procedure details

A solution of the alcohol (370 mg, 2.5 mmol) in dichloromethane (10 mL) was stirred at room temperature. N-Methylmorpholine-N-oxide (307 mg, 2.62 mmol) and powdered 4 Å molecular sieves (˜1 g) were added and the mixture was stirred under Ar for 30 minutes. Tetrapropylammonium perruthenate (44 mg, 0.12 mmol) was added in one portion and stirring was continued for 30 minutes. Tic indicated some starting material remaining, so further N-methylmorpholine-N-oxide (100 mg, 0.85 mmol) was added and stirring continued for an additional 30 minutes. The mixture was evaporated onto SiO2 (˜2 g) and purified by flash column chromatography (SiO2, 10% EtOH/Hexane eluent) to afford the aldehyde as a pale yellow oil (299 mg, 82%).
[Compound]
Name
alcohol
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
44 mg
Type
catalyst
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
C[N+]1([O-])[CH2:7][CH2:6][O:5]CC1.N1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][C@H]1C(O)=O>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH2:11]1[C:12]2[C:17](=[CH:18][C:7]([CH:6]=[O:5])=[CH:14][CH:13]=2)[CH2:16][CH2:15]1 |f:3.4|

Inputs

Step One
Name
alcohol
Quantity
370 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
307 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CC2=CC=CC=C2C1)C(=O)O
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Five
Name
Quantity
44 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under Ar for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated onto SiO2 (˜2 g)
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (SiO2, 10% EtOH/Hexane eluent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 299 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.